Defluoro Levofloxacin

Catalog No.
S791486
CAS No.
117620-85-6
M.F
C18H21N3O4
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Defluoro Levofloxacin

CAS Number

117620-85-6

Product Name

Defluoro Levofloxacin

IUPAC Name

(2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C18H21N3O4/c1-11-10-25-17-14(20-7-5-19(2)6-8-20)4-3-12-15(17)21(11)9-13(16(12)22)18(23)24/h3-4,9,11H,5-8,10H2,1-2H3,(H,23,24)/t11-/m0/s1

InChI Key

ANLIAKDHRADSBT-NSHDSACASA-N

SMILES

Array

Synonyms

(3S)-2,3-Dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid; Levofloxacin Related Compound F (USP);

Canonical SMILES

CC1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C

Isomeric SMILES

C[C@H]1COC2=C(C=CC3=C2N1C=C(C3=O)C(=O)O)N4CCN(CC4)C

An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.

Defluoro Levofloxacin, officially designated as Levofloxacin EP Impurity D and USP Related Compound F, is the non-fluorinated analog of the broad-spectrum antibiotic Levofloxacin. Characterized by the molecular formula C18H21N3O4, this specific compound lacks the critical fluorine atom at the C-9 position of the benzoxazine core[1]. In the context of pharmaceutical procurement, it is not sourced as an active ingredient, but rather as a highly purified analytical reference standard (typically >95% HPLC purity). It is an indispensable material for API manufacturers and contract testing laboratories, serving as the exact chemical baseline required to validate high-performance liquid chromatography (HPLC) methods, execute forced degradation studies, and ensure strict compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) impurity profiling mandates [2].

When validating analytical methods for Levofloxacin commercial production, substituting Defluoro Levofloxacin with a generic fluoroquinolone analog, or attempting to use the parent Levofloxacin API as a surrogate for quantification, fundamentally compromises regulatory compliance[1]. The absence of the highly electronegative fluorine atom significantly alters the molecule's lipophilicity, column affinity, and UV molar absorptivity [2]. Consequently, Defluoro Levofloxacin exhibits a distinct Relative Retention Time (RRT) and a specific Relative Response Factor (RRF) that cannot be accurately extrapolated from the parent drug. Utilizing uncertified mixtures or surrogate standards leads to mathematically invalid Limit of Quantitation (LOQ) determinations, resulting in the under-reporting of toxicological impurities and the immediate rejection of Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) during regulatory audits.

Chromatographic Resolution and Relative Retention Time (RRT) Accuracy

To meet pharmacopeial system suitability requirements, analytical methods must demonstrate baseline separation between the active ingredient and its known impurities. Certified Defluoro Levofloxacin elutes at a highly specific Relative Retention Time (RRT) (typically ~0.85 relative to Levofloxacin under standard compendial reverse-phase HPLC conditions), providing a quantifiable peak resolution factor (Rs > 1.5) [1]. In contrast, using crude API degradation mixtures fails to provide a consistent, singular reference peak, resulting in variable retention times and integration errors.

Evidence DimensionChromatographic Peak Resolution (Rs)
Target Compound DataCertified Defluoro Levofloxacin standard yields Rs > 1.5 against parent API.
Comparator Or BaselineCrude degradation mixture.
Quantified DifferenceCertified standard provides baseline separation and exact RRT; crude mixture yields overlapping peaks and Rs < 1.0.
ConditionsCompendial reverse-phase HPLC method (e.g., C18 column, gradient elution).

Exact RRT calibration is legally required to prove system suitability and ensure the analytical method can reliably isolate the desfluoro impurity during routine API batch release.

UV Relative Response Factor (RRF) Calibration for Quantitative Accuracy

The removal of the fluorine atom fundamentally changes the UV absorption cross-section of the benzoxazine core. When measured at the standard detection wavelength (e.g., 294 nm), highly purified Defluoro Levofloxacin (>95% HPLC) allows for the empirical calculation of its exact Relative Response Factor (RRF), which deviates from 1.0 [1]. Relying on the theoretical assumption that the impurity shares the same UV response as the parent Levofloxacin (RRF = 1.0) introduces a quantitation error exceeding 10%, which violates ICH Q3A thresholds.

Evidence DimensionQuantitative Error in Impurity Reporting
Target Compound DataEmpirical RRF calibration using certified standard yields <2.0% Relative Standard Deviation (RSD).
Comparator Or BaselineSurrogate calibration using parent Levofloxacin (Theoretical RRF = 1.0).
Quantified DifferenceCertified standard reduces quantitation error from >10% to <2.0% RSD.
ConditionsUV-Vis detection at 294 nm during HPLC quantification.

Using the exact reference standard prevents the under-reporting of impurity levels, safeguarding the manufacturer against batch recalls and regulatory penalties.

Orthogonal Identification via LC-MS Fragmentation Profiling

During forced degradation studies and structural elucidation, Defluoro Levofloxacin provides an unambiguous mass-to-charge ratio (m/z 344 [M+H]+), representing a precise -18 Da mass shift compared to the parent Levofloxacin (m/z 362 [M+H]+) [1]. This exact mass differential, combined with its specific fragmentation pathway, allows analytical chemists to definitively track the defluorination degradation route. Generic in-class substitutes cannot replicate this exact mass signature, rendering them useless for mass-balance calculations in Levofloxacin specific stability protocols.

Evidence DimensionExact Mass Identification (m/z)
Target Compound Datam/z 344 [M+H]+ (Defluoro Levofloxacin).
Comparator Or BaselineParent Levofloxacin (m/z 362 [M+H]+).
Quantified Difference-18 Da exact mass shift confirms specific defluorination degradation pathway.
ConditionsElectrospray Ionization Mass Spectrometry (ESI-LC-MS) in positive ion mode.

Unambiguous LC-MS identification is required by regulatory agencies to map degradation pathways and establish the stability-indicating power of the analytical method.

Limit of Quantitation (LOQ) Validation for Regulatory Thresholds

Regulatory guidelines mandate that analytical methods must reliably detect and quantify impurities at or below the 0.05% reporting threshold for commercial API batches. Utilizing a high-purity Defluoro Levofloxacin standard enables the precise validation of the Limit of Quantitation (LOQ) down to 0.01% of the nominal API concentration, with acceptable signal-to-noise ratios (S/N > 10) [1]. Attempting to validate this threshold using uncertified or low-purity analogs results in baseline noise interference, failing the S/N > 10 requirement and leading to method validation failure.

Evidence DimensionSignal-to-Noise Ratio (S/N) at 0.05% Threshold
Target Compound DataHigh-purity standard achieves S/N > 10 at 0.01% concentration.
Comparator Or BaselineLow-purity or uncertified analog.
Quantified DifferenceHigh-purity standard guarantees S/N > 10; uncertified analogs fail the S/N threshold due to baseline interference.
ConditionsTrace-level HPLC injection (0.05% relative to nominal API working concentration).

Validating the LOQ with the exact, high-purity standard is the only way to legally certify that a commercial batch is free from toxicologically significant levels of Impurity D.

HPLC/LC-MS Method Validation for ANDA/DMF Filings

Defluoro Levofloxacin is strictly required for establishing system suitability, Relative Retention Times (RRT), and Relative Response Factors (RRF) during the validation of analytical methods. Its use ensures that the chromatographic method is legally robust enough to be included in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for commercial Levofloxacin API[1].

Forced Degradation and Stability-Indicating Studies

As a known degradation product and process impurity, this compound is utilized as a spiking standard in forced degradation protocols. By tracking its exact LC-MS fragmentation profile (m/z 344), analytical teams can prove the stability-indicating power of their methods and accurately map the defluorination pathways of the parent drug under thermal or photolytic stress [1].

Routine API Batch Release and Quality Control

In commercial manufacturing environments, certified Defluoro Levofloxacin standards are used daily to calibrate HPLC instruments prior to batch release testing. This guarantees that any trace levels of Impurity D in the final product are accurately quantified against the 0.05% ICH reporting threshold, preventing costly batch rejections and ensuring patient safety [1].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

343.15320616 Da

Monoisotopic Mass

343.15320616 Da

Heavy Atom Count

25

Appearance

White Solid to Pale Yellow Solid

Melting Point

>184°C (dec.)

UNII

YUN0U61KHH

Other CAS

117620-85-6

Wikipedia

9-desfluoro levofloxacin

Dates

Last modified: 08-15-2023

Explore Compound Types